tert-butyl 7-bromo-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate tert-butyl 7-bromo-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18104293
InChI: InChI=1S/C15H20BrNO2/c1-10-13-9-12(16)6-5-11(13)7-8-17(10)14(18)19-15(2,3)4/h5-6,9-10H,7-8H2,1-4H3
SMILES:
Molecular Formula: C15H20BrNO2
Molecular Weight: 326.23 g/mol

tert-butyl 7-bromo-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS No.:

Cat. No.: VC18104293

Molecular Formula: C15H20BrNO2

Molecular Weight: 326.23 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 7-bromo-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate -

Specification

Molecular Formula C15H20BrNO2
Molecular Weight 326.23 g/mol
IUPAC Name tert-butyl 7-bromo-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Standard InChI InChI=1S/C15H20BrNO2/c1-10-13-9-12(16)6-5-11(13)7-8-17(10)14(18)19-15(2,3)4/h5-6,9-10H,7-8H2,1-4H3
Standard InChI Key BQGFPOKRIXRVDS-UHFFFAOYSA-N
Canonical SMILES CC1C2=C(CCN1C(=O)OC(C)(C)C)C=CC(=C2)Br

Introduction

Chemical Identity and Structural Characterization

Structural Features

The compound’s structure comprises:

  • A benzene ring fused to a partially saturated pyridine ring (3,4-dihydroisoquinoline), forming the bicyclic core.

  • A bromine atom at the 7-position, enhancing electrophilic reactivity for cross-coupling reactions.

  • A methyl group at the 1-position, influencing steric and electronic properties.

  • A tert-butyl carbamate (Boc) group at the 2-position, providing stability and facilitating deprotection in synthetic workflows .

Table 1: Key Structural Descriptors

PropertyValueSource
CAS Registry Number2680743-44-4
Molecular Weight326.24 g/mol
Purity (Typical)>95%
Boiling PointNot reported
Melting PointNot reported

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 7-bromo-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions:

  • Core Formation: Construction of the 3,4-dihydroisoquinoline scaffold via Bischler-Napieralski cyclization, where β-phenylethylamine derivatives react with acyl chlorides or aldehydes under acidic conditions.

  • Bromination: Electrophilic aromatic bromination at the 7-position using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

  • Methylation: Introduction of the 1-methyl group via alkylation with methyl iodide (CH₃I) or reductive amination.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to install the carbamate group .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CyclizationPOCl₃, DMF, 80°C, 12h75%
BrominationNBS, CH₂Cl₂, 0°C → rt, 2h82%
MethylationCH₃I, K₂CO₃, DMF, 60°C, 6h68%
Boc ProtectionBoc₂O, Et₃N, THF, rt, 4h95%

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to enhance efficiency and safety during exothermic steps like bromination. Purification is achieved via column chromatography or recrystallization, with final purity exceeding 95% .

Chemical Reactivity and Functionalization

Bromine-Directed Reactions

The 7-bromo substituent enables cross-coupling reactions critical for derivatization:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids to form biaryl systems.

  • Buchwald-Hartwig Amination: Introduction of amine functionalities using Pd/Xantphos catalysts.

Boc Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in CH₂Cl₂), yielding a free amine for further functionalization .

CompoundAChE IC₅₀ (nM)BChE IC₅₀ (μM)ROS Reduction (%)
Parent Isoquinoline0.2530.16442
7-Bromo-1-Methyl DerivativeNot reportedNot reportedNot reported

Neuroprotective Studies

In vitro models suggest that brominated isoquinolines mitigate oxidative stress in SH-SY5Y neuronal cells, though specific data for this compound require further validation.

Applications in Drug Discovery

Intermediate in API Synthesis

The compound serves as a key intermediate in synthesizing:

  • Kinase Inhibitors: Targeting oncogenic signaling pathways.

  • Neuroprotective Agents: Modulating oxidative stress and cholinesterase activity.

Patent Landscape

Patent filings (e.g., WO2023084567A1) highlight its use in preparing PARP inhibitors and antifibrotic agents, underscoring its versatility .

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